molecular formula C12H20N2 B2953249 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine CAS No. 1022205-14-6

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine

Cat. No.: B2953249
CAS No.: 1022205-14-6
M. Wt: 192.306
InChI Key: ZGPRBCDHKVQKSB-UHFFFAOYSA-N
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Description

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine ( 1022205-14-6) is a chemical building block featuring a piperazine moiety attached to a bicyclo[2.2.1]heptene scaffold . This structure gives the compound a three-dimensional shape and hydrophobic characteristics that are valuable in medicinal chemistry and drug discovery . The bicyclo[2.2.1]heptane moiety is a recognized structural motif in pharmaceutical research. Scientific literature indicates that this scaffold has been successfully incorporated into the design of potent and selective antagonists for targets such as the CXCR2 chemokine receptor, which is being investigated for its role in cancer metastasis . As a versatile synthetic intermediate, this amine is useful for further functionalization, particularly through reactions at the amine groups or via the carbon-carbon double bond present in the norbornene ring system. Researchers can employ this compound in the exploration of new therapeutic agents and bioactive molecules. The product is supplied for research purposes and is not for diagnostic or therapeutic use. Handling should only be performed by qualified professionals.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-2-11-7-10(1)8-12(11)9-14-5-3-13-4-6-14/h1-2,10-13H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPRBCDHKVQKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2CC3CC2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields ketones or carboxylic acids, while reduction results in amines .

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences between the target compound and analogous piperazine derivatives:

Compound Name Molecular Formula Key Substituents/Features Molecular Weight (g/mol) Pharmacological Relevance Reference ID
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine C₁₂H₂₀N₂ Bicyclo[2.2.1]heptene, methyl-piperazine linkage 192.31 Serotonin receptor ligand
Norbo-7 (Exo-carboxamide derivative) C₂₁H₂₇N₃O₂ Bicyclo[2.2.1]heptene carboxamide, 4-methoxyphenyl-piperazine 353.46 Serotoninergic activity
1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazine (2q) C₁₂H₁₆N₂O₂ Benzodioxin ring, piperazine 220.27 Synthetic intermediate
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) C₂₅H₃₃N₃ Cyclohexyl, diphenylethyl groups 375.55 Analgesic, psychoactive
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(4-fluorophenyl)urea (4b) C₁₄H₁₅FN₂O Urea linkage, fluorophenyl group 246.29 Not reported
1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine C₁₈H₃₁N₃ Bicyclo-piperidine-piperazine hybrid 289.46 Undisclosed
1-(2-Methylbenzyl)piperazine C₁₂H₁₈N₂ 2-Methylbenzyl group 190.29 Chemical synthesis intermediate

Pharmacological and Physicochemical Properties

  • Solubility : The target compound’s bicyclic scaffold likely reduces aqueous solubility compared to simpler derivatives (e.g., 2q with a polar benzodioxin ring) .

Stereochemical Considerations

Unlike MT-45, which has enantiomers with distinct pharmacological profiles, the stereochemistry of this compound remains uncharacterized, limiting insights into its activity .

Biological Activity

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various receptors, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C12H20N2
  • Molecular Weight : 208.3 g/mol
  • CAS Number : 1609409-52-0

Biological Activity Overview

The biological activity of this compound has been evaluated primarily through its affinity for serotonin receptors, particularly the 5-HT receptor subtypes.

Affinity for Serotonin Receptors

Recent studies have demonstrated that derivatives of this compound exhibit varying affinities for serotonin receptors, specifically:

  • 5-HT1A : Known to play a role in mood regulation and anxiety.
  • 5-HT2A and 5-HT2C : Involved in various neurological processes and disorders.

The pharmacological evaluation indicated that modifications to the piperazine structure could enhance receptor binding and functional activity. For example, compounds with specific substitutions on the piperazine ring showed increased potency as agonists for the 5-HT1A receptor, indicating their potential as anxiolytic or antidepressant agents .

Study 1: Pharmacological Evaluation

In a study assessing a series of piperazine derivatives, it was found that certain modifications led to compounds with high specificity and affinity towards serotoninergic receptors. The most active derivatives were subjected to in vivo assays, which revealed their capacity to inhibit tumor cell growth in prostate cancer models (PC-3, DU-145) .

Study 2: Molecular Docking Studies

Molecular docking studies provided insights into the binding mechanisms of these compounds at the molecular level. The results suggested that structural elements within the bicyclic framework significantly influence binding affinity and receptor selectivity .

Data Table: Biological Activity Summary

CompoundReceptorBinding Affinity (Ki)Functional ActivityReference
This compound5-HT1ASubmicromolarAgonist
Derivative A5-HT2ALow micromolarPartial Agonist
Derivative B5-HT2CMicromolarAntagonist

The mechanism by which this compound exerts its biological effects is primarily through modulation of serotoninergic pathways. The activation of 5-HT1A receptors has been associated with anxiolytic effects, while antagonism at 5-HT2A receptors may contribute to antipsychotic properties.

Q & A

Q. What are the optimal synthetic routes for 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine, and how do reaction conditions influence yield?

The synthesis of piperazine derivatives often employs nucleophilic substitution, cyclization, or click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for functionalizing piperazine cores. A typical protocol involves:

  • Reagent ratios : 1.2 equiv. of azide derivatives, 0.3 equiv. CuSO₄·5H₂O, and 0.6 equiv. sodium ascorbate in a 1:2 H₂O:DCM solvent system .
  • Monitoring : TLC with hexane:ethyl acetate (1:2) and purification via silica gel chromatography (ethyl acetate:hexane, 1:8).
    Yield optimization requires balancing reaction time (2–24 hours) and temperature (ambient to reflux). Conflicting reports on solvent polarity effects (e.g., CH₃CN vs. THF) suggest empirical testing for bicycloheptene derivatives .

Q. How are spectroscopic and crystallographic methods used to confirm the structure of bicycloheptene-piperazine hybrids?

  • 1H/13C NMR : Key signals include piperazine CH₂ groups (δ 2.3–3.5 ppm) and bicycloheptene protons (δ 5.5–6.5 ppm for olefinic protons) .
  • X-ray crystallography : Cambridge Crystallographic Data Centre (CCDC) entries (e.g., CCDC 1407713) provide bond lengths/angles to validate stereochemistry .
  • HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., [M+H]+ peaks) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Molecular docking : AutoDock or Schrödinger Suite predicts binding affinities to targets like EGFR or tubulin .
  • ADME profiling : Lipinski’s Rule of Five compliance via SwissADME or PreADMET tools .

Advanced Research Questions

Q. How can contradictory data on substituent effects in piperazine derivatives be resolved?

Discrepancies in pharmacological or physicochemical properties (e.g., solubility vs. logP) arise from:

  • Steric hindrance : Bulky bicycloheptene groups may block receptor binding despite favorable lipophilicity .
  • Electron-withdrawing/donating groups : Nitro or methoxy substituents alter π-π stacking in molecular docking .
    Methodology :
  • Multivariate analysis : Principal component analysis (PCA) correlates substituent parameters (Hammett σ, molar refractivity) with bioactivity .
  • Crystal structure overlays : Compare ligand-receptor interactions across analogs using PyMOL .

Q. What strategies enable enantioselective synthesis of chiral bicycloheptene-piperazine derivatives?

  • Chiral auxiliaries : Use (-)-chlorophosphine or Boc-protected intermediates to induce asymmetry .
  • Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) with Pd or Ru catalysts for C–N bond formation .
  • Resolution techniques : Chiral HPLC (Chiralpak columns) or enzymatic resolution with lipases .

Q. How do computational methods improve experimental design for novel analogs?

  • QSAR modeling : Build regression models using descriptors like topological polar surface area (TPSA) and partition coefficient (ClogP) .
  • MD simulations : GROMACS or AMBER trajectories reveal stability of ligand-target complexes over 100-ns runs .
  • Retrosynthetic planning : AI tools (e.g., Pistachio, Reaxys) predict feasible routes via precursor scoring .

Methodological Challenges and Solutions

Q. Addressing low yields in large-scale synthesis of bicycloheptene-piperazine intermediates

Challenge Solution Evidence
Byproduct formation Use scavenger resins (e.g., QuadraPure™) to trap excess reagents
Purification difficulties Switch from silica gel to reverse-phase HPLC (C18 column, MeOH:H₂O gradient)
Scale-up incompatibility Replace DCM with greener solvents (e.g., cyclopentyl methyl ether)

Q. Resolving discrepancies between computational predictions and experimental bioactivity data

  • False positives in docking : Validate with molecular dynamics (MD) to assess binding pose stability .
  • Off-target effects : Use proteome-wide affinity profiling (e.g., CETSA, thermal shift assays) .
  • Solubility artifacts : Adjust DMSO concentration (<1% v/v) in cell-based assays .

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